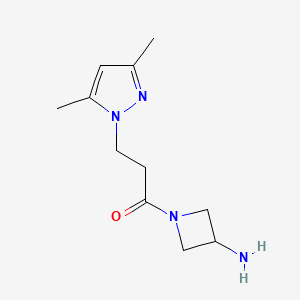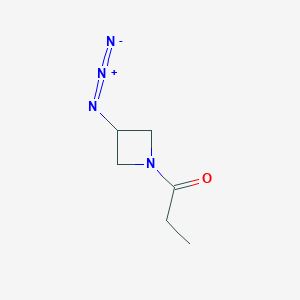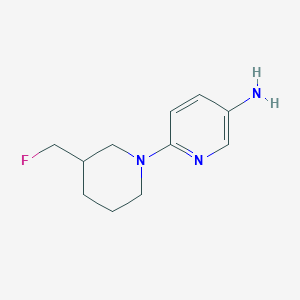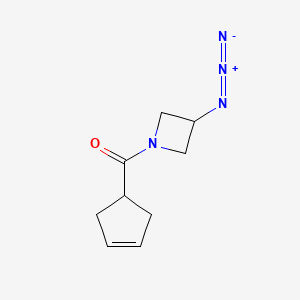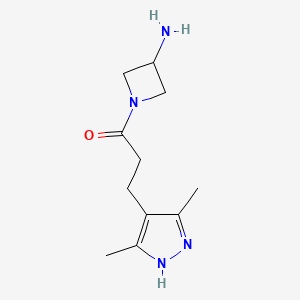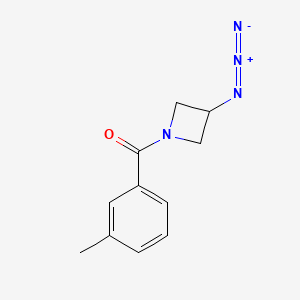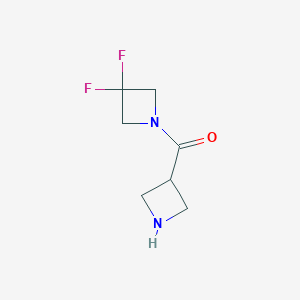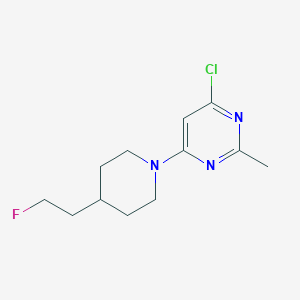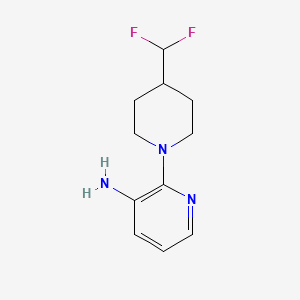
4-(4-(Fluoromethyl)piperidin-1-yl)cyclohexane-1-carboxylic acid
Overview
Description
“4-(4-(Fluoromethyl)piperidin-1-yl)cyclohexane-1-carboxylic acid” is a compound that includes a piperidine moiety . Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction .
Synthesis Analysis
Piperidine derivatives are among the most important synthetic fragments for designing drugs . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . A lot of reviews concerning specific methods of piperidine synthesis have been published .Molecular Structure Analysis
The molecular formula of “4-(4-(Fluoromethyl)piperidin-1-yl)cyclohexane-1-carboxylic acid” is C13H22FNO2 . It has an average mass of 243.318 Da and a monoisotopic mass of 243.163452 Da .Chemical Reactions Analysis
Piperidines are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Scientific Research Applications
Nucleophilic Aromatic Substitution
The nucleophilic aromatic substitution reaction is a fundamental process in organic synthesis, providing a pathway to diversely substituted aromatic compounds. Studies on piperidine reactions, similar to the piperidinyl group in the mentioned compound, showcase the mechanism and applications of this reaction in creating various aromatic compounds with potential pharmaceutical value (Pietra & Vitali, 1972).
Catalytic Oxidation of Cyclohexene
The catalytic oxidation of cyclohexene is crucial for producing industrially relevant intermediates, including those related to the cyclohexane ring in the compound of interest. Research in this area explores selective oxidation processes that yield valuable chemical products, highlighting the importance of controlled chemical transformations for industrial applications (Cao et al., 2018).
Cyclohexane Oxidation Studies
The oxidation of cyclohexane to ketone-alcohol (KA) oil is a key reaction for producing materials like nylon. Understanding the catalysts and conditions for efficient cyclohexane oxidation can inform processes related to the synthesis and functionalization of cyclohexane derivatives, potentially including those akin to the fluoromethylated cyclohexane structure (Abutaleb & Ali, 2021).
Piperazine-Based Antimycobacterial Agents
The role of piperazine and its analogs in medicinal chemistry, particularly as building blocks for antimycobacterial agents, reflects the pharmaceutical relevance of piperidine/piperazine structures. This research underlines the design and synthesis of piperazine-containing compounds for targeting bacterial infections, which could be relevant to the fluoromethylated piperidine moiety (Girase et al., 2020).
Oxidation Reaction Using Heterogeneous Catalysts
The review of cyclohexane oxidation using heterogeneous catalysts presents insights into the chemical industry's interest in cyclohexane derivatives. Understanding these oxidation processes can inform the synthesis and application of complex molecules containing cyclohexane units (Khirsariya & Mewada, 2014).
Mechanism of Action
While the specific mechanism of action for “4-(4-(Fluoromethyl)piperidin-1-yl)cyclohexane-1-carboxylic acid” is not mentioned in the sources, piperidine derivatives are utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .
Future Directions
Piperidine and its derivatives play a significant role in the pharmaceutical industry . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder . This suggests that the study and application of piperidine derivatives, including “4-(4-(Fluoromethyl)piperidin-1-yl)cyclohexane-1-carboxylic acid”, will continue to be a significant area of research in the future .
properties
IUPAC Name |
4-[4-(fluoromethyl)piperidin-1-yl]cyclohexane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22FNO2/c14-9-10-5-7-15(8-6-10)12-3-1-11(2-4-12)13(16)17/h10-12H,1-9H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKXFDNJEUPAJLP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C(=O)O)N2CCC(CC2)CF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




